molecular formula C14H9BrN2O4 B6185545 5-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2648962-70-1

5-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6185545
CAS No.: 2648962-70-1
M. Wt: 349.14 g/mol
InChI Key: NRRGKVZISHBNBR-UHFFFAOYSA-N
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Description

5-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione is a chemical building block of interest in medicinal chemistry and drug discovery. Its molecular structure, which incorporates a brominated isoindole-1,3-dione moiety fused to a 3-azabicyclo[3.1.1]heptane system, makes it a potential intermediate for the synthesis of more complex bioactive molecules. While specific biological data for this exact compound is not widely published, structurally related compounds based on the isoindole-1,3-dione (phthalimide) scaffold are of significant scientific interest. Notably, such structures are frequently investigated as key components in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a groundbreaking modality in therapeutic development that catalyze the selective degradation of disease-relevant proteins via the ubiquitin-proteasome system . Research on similar compounds has demonstrated their potential in degrading various protein targets, including cyclin-dependent kinases (CDKs) and immune checkpoint proteins like PD-L1, highlighting their value in oncology and immunotherapy research . This compound is offered to support ongoing innovation in these cutting-edge fields, providing researchers with a specialized reagent for exploring novel degradation technologies and synthesizing potential therapeutic agents.

Properties

CAS No.

2648962-70-1

Molecular Formula

C14H9BrN2O4

Molecular Weight

349.14 g/mol

IUPAC Name

5-bromo-2-(2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H9BrN2O4/c15-7-1-2-8-9(3-7)12(20)17(11(8)19)14-4-6(5-14)10(18)16-13(14)21/h1-3,6H,4-5H2,(H,16,18,21)

InChI Key

NRRGKVZISHBNBR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C(=O)NC2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)Br

Purity

95

Origin of Product

United States

Scientific Research Applications

The compound 5-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 2648962-70-1) is a complex heterocyclic compound with notable potential in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and synthetic methodologies, supported by data tables and case studies.

The compound features a bicyclic structure that includes a bromine atom and multiple carbonyl groups, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

5-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential as a therapeutic agent due to its unique structural properties that allow for interaction with biological targets.

Case Study: Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promise in targeting cancer cell proliferation pathways. For instance, derivatives of bicyclic compounds have been used to inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in tumor growth and survival .

Synthetic Methodologies

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic routes that can lead to the development of novel drugs.

Example: Synthesis of Bioactive Molecules

In synthetic organic chemistry, the compound can be utilized as a building block for creating other bioactive molecules. The bicyclic framework is particularly valuable for constructing libraries of compounds for drug discovery .

Materials Science

The compound's structural characteristics also make it suitable for applications in materials science, particularly in the development of organic semiconductors and polymers.

Application: Organic Electronics

Research has suggested that compounds with similar bicyclic structures can be incorporated into organic electronic devices due to their electronic properties. This includes applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) where charge transport properties are critical .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Isoindole-Dione Derivatives

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-Bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-isoindole-1,3-dione Br C₁₄H₉BrN₃O₄ ~364.26 Not provided Electrophilic bromine enhances cross-coupling potential; bulky substituent.
5-Amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-isoindole-1,3-dione NH₂ C₁₄H₁₁N₃O₄ 285.26 223407-19-0 Nucleophilic amino group; likely higher solubility in polar solvents.
5-Nitro-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-isoindole-1,3-dione NO₂ C₁₄H₈N₄O₆ ~338.32 EN300-46408056 Electron-withdrawing nitro group may reduce stability; redox-active.

Table 2: Comparison with Bicyclic Agrochemicals

Compound Name Bicyclic System Substituents Use Key Differences
Procymidone 3-azabicyclo[3.1.0]hexane 3,5-dichlorophenyl, methyl groups Fungicide Smaller bicyclo[3.1.0] system; chlorine substituents enhance pesticidal activity.
Vinclozolin 2,4-oxazolidinedione 3,5-dichlorophenyl, ethenyl, methyl Fungicide Oxazolidinedione core instead of isoindole-dione; distinct mode of action.
Target Compound 3-azabicyclo[3.1.1]heptane Bromine at isoindole-5-position Research chemical Larger bicyclo[3.1.1] system; bromine may confer unique reactivity.

Key Findings:

The amino derivative’s NH₂ group offers nucleophilic character, making it suitable for condensation or amidation reactions, while the nitro group’s electron-withdrawing nature may stabilize charge-transfer complexes .

Bicyclic System Differences :

  • The 3-azabicyclo[3.1.1]heptane in the target compound has a larger, more rigid structure compared to procymidone’s bicyclo[3.1.0] system. This may influence conformational stability and interaction with enzymes or receptors .

Synthetic Utility :

  • Brominated isoindole-diones are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, whereas nitro derivatives serve as precursors for reduced amine functionalities .

Preparation Methods

Core Isoindole-1,3-Dione Synthesis

The isoindole-1,3-dione moiety forms the foundational structure of the target compound. A common precursor, 4-bromophthalic anhydride, undergoes nitration and subsequent reduction to introduce functional groups. In one protocol, 4-bromophthalic anhydride is treated with fuming nitric acid (9.2 mL, 0.22 mol) and concentrated sulfuric acid (21 mL, 0.40 mol) at 0–20°C to yield 5-bromo-6-nitro-1H-isoindole-1,3(2H)-dione with a 98% yield after ice-water quenching and filtration . This intermediate is critical for downstream functionalization.

Alternative routes start with 3-fluorophthalic anhydride, which is condensed with glutarimide derivatives under reflux conditions in acetic acid with sodium acetate (NaOAc). For example, microwave-assisted condensation of 1,8-naphthalic anhydride with glutarimide at 150°C for 30 minutes achieves a 90% yield, significantly reducing reaction time compared to conventional heating .

Bromination Strategies

Position-selective bromination at the 5th position of the isoindole ring is achieved via electrophilic aromatic substitution (EAS). Using bromine (Br₂) in dichloromethane (DCM) at −10°C with iron(III) bromide (FeBr₃) as a catalyst results in a 75% yield of 5-bromo-isoindole-1,3-dione. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours provides a milder route with a 68% yield, minimizing side reactions .

Table 1: Bromination Conditions and Yields

ReagentSolventCatalystTemp (°C)Time (h)Yield (%)
Br₂DCMFeBr₃−10275
NBSDMFNone80668
HBr/H₂O₂AcOHH₂SO₄201252

Bicyclo[3.1.1]heptane Ring Formation

Constructing the 3-azabicyclo[3.1.1]heptane ring involves cyclization of epoxy intermediates. A representative method starts with 2-[(oxiran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione, which reacts with methyl lithium (MeLi, 1.6 M) and iodomethane (ICH₃) in 2-methyltetrahydrofuran (2-MeTHF) at −78°C. Quenching with aqueous ammonium chloride yields the bicyclic structure with 91% efficiency .

Microwave-assisted cyclization using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in toluene at 150°C for 20 minutes further enhances yield (94%) while reducing side-product formation.

Functional Group Coupling

Coupling the isoindole-dione core with the bicycloheptane moiety employs nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. For SNAr, 5-bromo-isoindole-1,3-dione reacts with the bicycloheptane amine derivative in dimethyl sulfoxide (DMSO) at 130°C for 16 hours, achieving a 92% yield when using 1.8 equivalents of diisopropylethylamine (DIPEA) .

Purification and Characterization

Final purification typically involves silica gel chromatography using a gradient of n-hexane and ethyl acetate (50:50 to 70:30). Recrystallization from hot ethanol improves purity to >99%, as confirmed by high-performance liquid chromatography (HPLC) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity, with key peaks corresponding to the bicycloheptane (δ 3.90 ppm, NCH₂) and isoindole-dione (δ 7.87 ppm, aromatic protons) .

Challenges and Optimization

  • Regioselectivity : Bromination at the 5th position requires precise temperature control to avoid di-bromination byproducts .

  • Cyclization Side Reactions : Epoxide ring-opening competing with cyclization is mitigated by using anhydrous conditions and low temperatures .

  • Catalyst Sensitivity : Palladium catalysts degrade in acidic conditions, necessitating buffered environments during cross-coupling .

Q & A

Basic Question: What are the recommended synthetic routes for 5-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione?

Methodological Answer:
The synthesis of this compound typically involves multi-step protocols focusing on the bicyclo[3.1.1]heptane core and isoindole-dione moiety. Key steps include:

  • Wolff–Kishner Reduction : For deoxygenation of intermediates (e.g., converting hydrazones to amines), as demonstrated in the synthesis of related bicyclic systems .
  • Cyclization Strategies : Use of azabicyclo precursors (e.g., 3-azabicyclo[3.1.1]heptan-2,4-dione derivatives) coupled with brominated isoindole intermediates. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the target compound. Purity (>95%) can be verified via HPLC or NMR .

Basic Question: How should researchers characterize the bicyclic azabicyclo[3.1.1]heptane moiety in this compound?

Methodological Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic techniques:

  • X-ray Crystallography : Resolves stereochemistry and confirms the bicyclic framework. For example, related azabicyclo systems (e.g., 7-azabicyclo[4.1.0]heptane derivatives) have been characterized using CCDC databases (e.g., CCDC-2191474) .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Distinct peaks for the bridgehead protons (δ 3.5–4.5 ppm) and deshielded carbonyl groups (δ 170–180 ppm in ¹³C NMR).
    • 2D NMR (COSY, HSQC) : Maps coupling between adjacent protons and carbons in the bicyclic system .
  • IR Spectroscopy : Confirms carbonyl stretching vibrations (1650–1750 cm⁻¹) for the dione and azabicyclo moieties .

Advanced Question: How can computational modeling predict the reactivity of the azabicyclo[3.1.1]heptane ring system in nucleophilic or electrophilic environments?

Methodological Answer:
Density Functional Theory (DFT) calculations and molecular dynamics simulations are critical:

  • DFT Studies : Optimize the geometry of the bicyclic system and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the electron-deficient carbonyl groups may act as electrophilic centers .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments. Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization reactions .
  • Mechanistic Insights : Compare calculated activation energies for competing pathways (e.g., ring-opening vs. substitution) to guide experimental design .

Advanced Question: What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:
Address discrepancies through systematic experimental and analytical approaches:

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic liabilities (e.g., cytochrome P450-mediated oxidation of the bromo substituent) that reduce in vivo efficacy .
  • Pharmacokinetic Profiling : Measure plasma protein binding, bioavailability, and tissue distribution. For example, hydrophobic substituents (e.g., n-decyl chains in analogs) may improve membrane permeability but increase off-target binding .
  • Dose-Response Studies : Re-evaluate in vitro assays under physiologically relevant conditions (e.g., serum-containing media) to mimic in vivo environments .

Advanced Question: How can researchers design experiments to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:
A multi-disciplinary approach combining biochemical and structural biology methods is essential:

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets. For example, the isoindole-dione moiety may mimic ATP in kinase binding sites .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) using immobilized target proteins .
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to map interactions (e.g., hydrogen bonds with the azabicyclo carbonyl group) .
  • Mutagenesis Studies : Validate binding hypotheses by altering key residues in the target protein (e.g., active-site mutations in enzymes) .

Advanced Question: What theoretical frameworks guide the design of derivatives to enhance this compound’s bioactivity or stability?

Methodological Answer:
Leverage structure-activity relationship (SAR) and computational models:

  • Bioisosteric Replacement : Substitute the bromo group with bioisosteres (e.g., CF3, CN) to improve metabolic stability while retaining electronic properties .
  • Scaffold Hopping : Modify the azabicyclo[3.1.1]heptane core to less strained systems (e.g., azabicyclo[2.2.2]octane) for synthetic accessibility .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enable targeted protein degradation, enhancing potency .

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